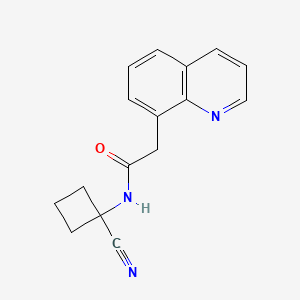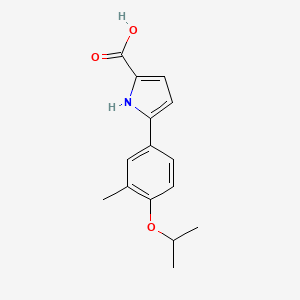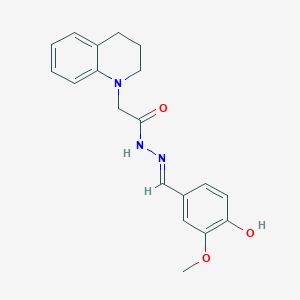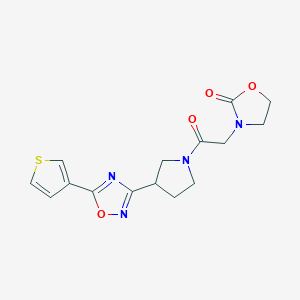![molecular formula C12H15Cl2N5 B2981046 4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride CAS No. 2408974-15-0](/img/structure/B2981046.png)
4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride” is a chemical compound with the CAS Number: 2413878-69-8 . It has a molecular weight of 300.19 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as “this compound”, can be approached in eco-friendly ways . These methods include the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, and low cost . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
The molecular formula of “this compound” is C12H14ClN5 . The InChI key is UFQZVKHJLHIQHA-UHFFFAOYSA-N .Chemical Reactions Analysis
Tetrazoles, like “this compound”, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals to produce new compounds which are explosive to shocks .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 300.19 .科学的研究の応用
Dopamine Receptor Ligands
- Research has identified compounds structurally related to "4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine; hydrochloride" as high-affinity ligands at human dopamine D4 receptors. These compounds show promising potential as antagonists with significant selectivity over D2 and D3 receptors (Rowley et al., 1997).
Cannabinoid Receptor Interaction
- Another study explored the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. This compound, similar in structure to the one , is a potent and selective antagonist for the CB1 cannabinoid receptor (Shim et al., 2002).
Crystal and Structural Studies
- Crystal structure studies of various piperidine derivatives have been conducted to understand their molecular configurations and potential applications. These studies provide insights into the geometrical and electronic properties of such compounds (Karthik et al., 2021).
Synthesis and Biological Evaluation
- There have been efforts in synthesizing and evaluating piperidine derivatives for their biological activities. These studies aim to develop new drug candidates or understand the biochemical interactions of these compounds (Thimmegowda et al., 2009).
Antimicrobial Activity
- Some derivatives of piperidine have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the search for new antimicrobial agents with potential therapeutic applications (Elavarasan et al., 2014).
Safety and Hazards
将来の方向性
The future directions of “4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride” and similar compounds could involve further exploration of their medicinal and pharmaceutical applications, given the important role that tetrazoles and their derivatives play in these fields . Additionally, the development of more eco-friendly synthesis methods could also be a focus .
特性
IUPAC Name |
4-[2-(4-chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5.ClH/c13-10-1-3-11(4-2-10)18-16-12(15-17-18)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLUYEYEGHDZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN(N=N2)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,5-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2980963.png)
![4-[Tert-butyl-(2-chloro-5-methoxyphenyl)imino-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2980964.png)




![tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate](/img/structure/B2980973.png)
![2-[(5-Bromothiophen-2-yl)formamido]acetic acid](/img/structure/B2980974.png)

![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2980980.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2980981.png)
![2-(4,7,8-Trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2980983.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980984.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2980985.png)
